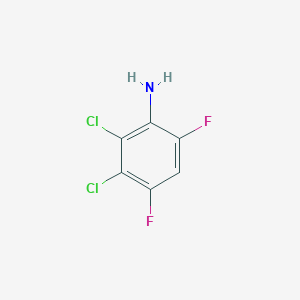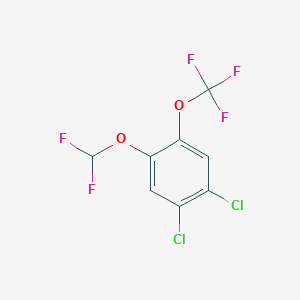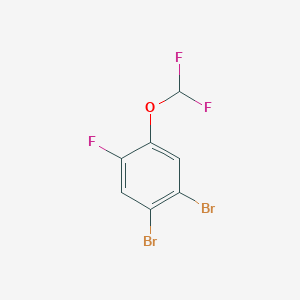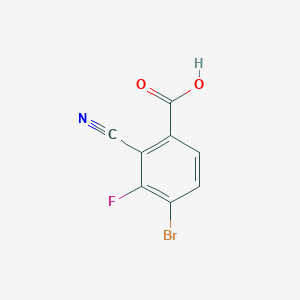
4-Bromo-2-cyano-3-fluorobenzoic acid
Overview
Description
4-Bromo-2-cyano-3-fluorobenzoic acid is a halogen substituted benzoic acid . It is used in the synthesis of pharmaceutically significant products such as d-Amino acid oxidase inhibitors .
Synthesis Analysis
The synthesis of 4-Bromo-2-cyano-3-fluorobenzoic acid involves several steps. One method involves adding 2-amino-4-bromo-5-fluorobenzoic acid methyl ester into acid, and reacting with sodium nitrite and iodide to obtain 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester. This is then dissolved in an organic solvent, and reacted with cyanide under the protection of nitrogen to obtain the target product .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-cyano-3-fluorobenzoic acid is C8H3BrFNO2. It has an average mass of 244.017 Da and a monoisotopic mass of 242.933105 Da .Chemical Reactions Analysis
4-Bromo-2-fluorobenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .Physical And Chemical Properties Analysis
4-Bromo-2-cyano-3-fluorobenzoic acid has a melting point of 162.0 to 166.0 °C and a predicted boiling point of 335.7±27.0 °C. It has a predicted density of 1.42±0.1 g/cm3 and is soluble in methanol .Scientific Research Applications
Metabolic Pathways and Degradation
- Alcaligenes denitrificans NTB-1 metabolizes 4-bromo- and 4-iodobenzoate, including hydrolytic dehalogenation yielding 4-hydroxybenzoate, indicating its potential role in bioremediation of halogenated aromatic compounds (van den Tweel, Kok, & de Bont, 1987).
- Fluorinated benzoates have been used to study the anaerobic transformation pathways of phenolic compounds, offering insights into environmental biodegradation processes (Genthner, Townsend, & Chapman, 1989).
Chemical Synthesis and Applications
- Synthesis methods for halobenzoic acids, including 4-bromo-2-cyano-3-fluorobenzoic acid, have been developed, which are important for industrial-scale applications and research in organic chemistry (Zhou Peng-peng, 2013).
Environmental and Analytical Chemistry
- Halobenzoic acids are used as tracers in soil and groundwater studies, providing critical data for environmental monitoring and pollution studies (Bowman & Gibbens, 1992).
- The study of fluorinated benzoates contributes to understanding the environmental fate of halogenated compounds and their potential impacts on ecosystems (Vargas, Song, Camps, & Häggblom, 2000).
Material Science and Engineering
- Halobenzoic acids, including 4-bromo-2-cyano-3-fluorobenzoic acid, are utilized in the development of advanced materials, such as in the modification of conducting polymers for applications in organic electronics (Tan, Zhou, Ji, Huang, & Chen, 2016).
Mechanism of Action
While the specific mechanism of action for 4-Bromo-2-cyano-3-fluorobenzoic acid is not mentioned in the search results, it is used in the synthesis of Enzalutamide, an androgen receptor inhibitor. Enzalutamide acts on different steps in the androgen receptor signaling pathway. It has been shown to competitively inhibit androgen binding to androgen receptors and inhibit androgen receptor nuclear translocation and interaction with DNA .
Safety and Hazards
4-Bromo-2-cyano-3-fluorobenzoic acid is classified as an irritant. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
4-Bromo-2-cyano-3-fluorobenzoic acid is used in the synthesis of Enzalutamide, a drug used in the treatment of prostate cancer . It is also used in the agrochemical industry for the production of herbicides, fungicides, and insecticides . Its unique chemical properties make it an effective component for controlling pests and weeds .
properties
IUPAC Name |
4-bromo-2-cyano-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-6-2-1-4(8(12)13)5(3-11)7(6)10/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOYJGUJZVXUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyano-3-fluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





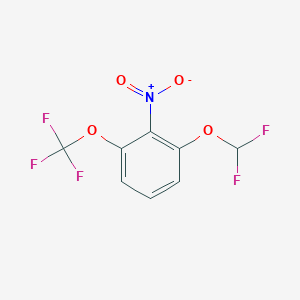


![N-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1410414.png)
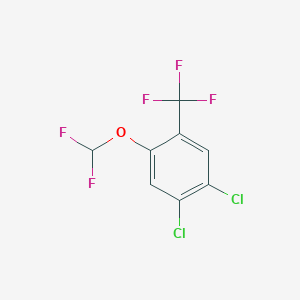

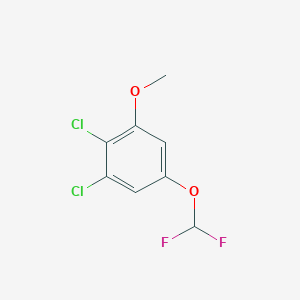
![2-[4-Bromo-2-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410421.png)
